molecular formula C14H17NO3 B13493736 tert-butyl N-[3-(prop-2-yn-1-yloxy)phenyl]carbamate

tert-butyl N-[3-(prop-2-yn-1-yloxy)phenyl]carbamate

Cat. No.: B13493736
M. Wt: 247.29 g/mol
InChI Key: GRJGXTOUJXMIHF-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-(prop-2-yn-1-yloxy)phenyl]carbamate is an organic compound that features a tert-butyl carbamate group attached to a phenyl ring, which is further substituted with a prop-2-yn-1-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-(prop-2-yn-1-yloxy)phenyl]carbamate typically involves the reaction of 3-(prop-2-yn-1-yloxy)aniline with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to 0°C
  • Reaction time: 1-2 hours

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing, and implementing purification techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[3-(prop-2-yn-1-yloxy)phenyl]carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The prop-2-yn-1-yloxy group can participate in nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

    Reduction Reactions: The carbamate group can be reduced under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or alkyl halides in the presence of a base.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

    Substitution Reactions: Formation of azide or alkyl-substituted derivatives.

    Oxidation Reactions: Formation of alcohols, ketones, or carboxylic acids.

    Reduction Reactions: Formation of amines or alcohols.

Scientific Research Applications

tert-Butyl N-[3-(prop-2-yn-1-yloxy)phenyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: Potential use in the study of enzyme inhibitors or as a probe in biochemical assays.

    Medicine: Investigated for its potential as a prodrug or in drug delivery systems due to its carbamate group.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(prop-2-yn-1-yloxy)phenyl]carbamate involves its interaction with specific molecular targets. The carbamate group can undergo hydrolysis to release the active amine, which can then interact with enzymes or receptors. The prop-2-yn-1-yloxy group may also participate in click chemistry reactions, facilitating the formation of bioconjugates.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate
  • tert-Butyl (2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)carbamate
  • tert-Butyl carbamate

Uniqueness

tert-Butyl N-[3-(prop-2-yn-1-yloxy)phenyl]carbamate is unique due to the presence of the phenyl ring, which can enhance its stability and reactivity compared to other similar compounds. The prop-2-yn-1-yloxy group also provides a site for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

tert-butyl N-(3-prop-2-ynoxyphenyl)carbamate

InChI

InChI=1S/C14H17NO3/c1-5-9-17-12-8-6-7-11(10-12)15-13(16)18-14(2,3)4/h1,6-8,10H,9H2,2-4H3,(H,15,16)

InChI Key

GRJGXTOUJXMIHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC=C1)OCC#C

Origin of Product

United States

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